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molecular formula C10H15NO4 B8556087 Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-91-8

Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No. B8556087
M. Wt: 213.23 g/mol
InChI Key: CQPHSVSHKKBSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232409B2

Procedure details

To a well-vented 500 mL three-necked round-bottom flask was added methyl triphenylphosphonium bromide/sodium amide mixture (“instant ylide”, 22.9 g, 5.49 mmol) and dry ether (100 mL). The mixture was stirred at rt for 1 h and filtered through a glass-fritted funnel directly into a solution of tetrahydro-pyran-4-one (5.00 g, 4.99 mmol) in ether (20 mL). This mixture was stirred at rt for 4 h. Ethyl-2-chloro-2-(hydroxyamino)acetate (8.32 g, 5.49 mmol) in DCM (100 mL) was added dropwise via addition funnel over 3 h, and the mixture was stirred for 2.5 days. Water (100 mL) was added, and the mixture was extracted three times with DCM (200 mL, 100 mL, 100 mL). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was purified on a 200-g Sepra Si 50 SPE column (Isco system: Flow rate=30 mL/min; Eluent=EtOAc/heptane, 1:9 v/v for 10 min, then 1:9 to 2:3 v/v over 40 min) to afford the title compound (3.00 g, 28%) as a tan oil. 1H-NMR (400 MHz, CDCl3) δ: 4.35 (q, J=7.2 Hz, 2H), 3.89 (ddd, J=11.8, 8.7, 3.3 Hz, 2H), 3.65-3.75 (m, 2H), 2.99 (s, 2H), 1.89-1.97 (m, 2H), 1.76-1.86 (m, 2H), 1.37 (t, J=7.2 Hz, 3H).
Name
methyl triphenylphosphonium bromide sodium amide
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Ethyl-2-chloro-2-(hydroxyamino)acetate
Quantity
8.32 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].[O:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1.[CH2:31]([O:33][C:34](=[O:39])[CH:35](Cl)[NH:36]O)[CH3:32].O>CCOCC.C(Cl)Cl>[CH2:31]([O:33][C:34]([C:35]1[CH2:2][C:27]2([CH2:28][CH2:29][O:24][CH2:25][CH2:26]2)[O:30][N:36]=1)=[O:39])[CH3:32] |f:0.1.2.3|

Inputs

Step One
Name
methyl triphenylphosphonium bromide sodium amide
Quantity
22.9 g
Type
reactant
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[NH2-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Ethyl-2-chloro-2-(hydroxyamino)acetate
Quantity
8.32 g
Type
reactant
Smiles
C(C)OC(C(NO)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at rt for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.5 days
Duration
2.5 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with DCM (200 mL, 100 mL, 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on a 200-g Sepra Si 50 SPE column (Isco system
WAIT
Type
WAIT
Details
Eluent=EtOAc/heptane, 1:9 v/v for 10 min
Duration
10 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC2(C1)CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 281.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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